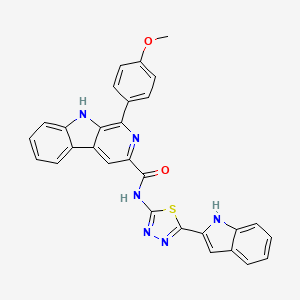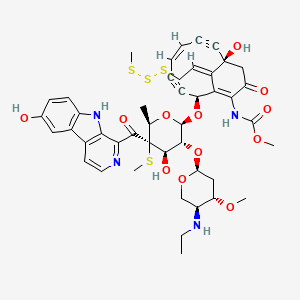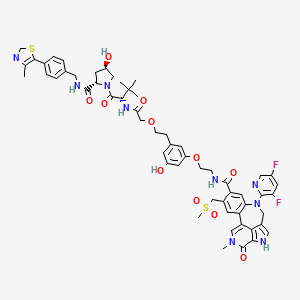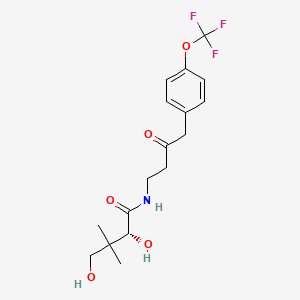
Z-Devd-amc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Devd-amc: is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the process of apoptosis (programmed cell death).
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-Devd-amc typically involves the synthesis of the peptide sequence Asp-Glu-Val-Asp (DEVD) followed by the conjugation of this peptide to the fluorophore 7-amido-4-methylcoumarin (AMC). The synthesis process includes:
Peptide Synthesis: The DEVD peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using appropriate coupling reagents and conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Z-Devd-amc primarily undergoes hydrolysis reactions catalyzed by caspase-3. The hydrolysis of the amide bond between the DEVD peptide and AMC results in the release of the fluorescent AMC molecule .
Common Reagents and Conditions:
Reagents: Caspase-3 enzyme, dimethyl sulfoxide (DMSO), dithiothreitol (DTT), ethylenediaminetetraacetic acid (EDTA), and Tris buffer.
Conditions: The reaction is typically carried out at room temperature with a pH of 7.4.
Major Products: The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
Z-Devd-amc is widely used in scientific research due to its ability to detect and measure caspase-3 activity. Some of its key applications include:
Mechanism of Action
The mechanism of action of Z-Devd-amc involves its hydrolysis by caspase-3. Caspase-3 recognizes and cleaves the DEVD peptide sequence, releasing the fluorescent AMC molecule. This reaction is highly specific to caspase-3, making this compound an ideal substrate for detecting caspase-3 activity .
Comparison with Similar Compounds
Z-Devd-r110: Another fluorogenic substrate for caspase-3, which releases rhodamine 110 upon hydrolysis.
Ac-Devd-cho: A reversible aldehyde-based inhibitor of caspase-3.
Uniqueness: Z-Devd-amc is unique due to its high specificity for caspase-3 and the strong fluorescence of its hydrolysis product, AMC. This makes it a valuable tool for sensitive and accurate detection of caspase-3 activity in various research applications .
Properties
Molecular Formula |
C36H41N5O14 |
|---|---|
Molecular Weight |
767.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O14/c1-18(2)31(35(52)39-24(15-28(44)45)33(50)37-21-9-10-22-19(3)13-30(48)55-26(22)14-21)41-32(49)23(11-12-27(42)43)38-34(51)25(16-29(46)47)40-36(53)54-17-20-7-5-4-6-8-20/h4-10,13-14,18,23-25,31H,11-12,15-17H2,1-3H3,(H,37,50)(H,38,51)(H,39,52)(H,40,53)(H,41,49)(H,42,43)(H,44,45)(H,46,47)/t23-,24-,25-,31-/m0/s1 |
InChI Key |
GXEICLBVCXNIIZ-OSYMNAPVSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)

![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)

![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
